molecular formula C26H28F3N3O5S B15186149 2,2,2-Trifluoroethyl N-(4-(2-cyano-3-oxo-3-(4-((propylsulphonyl)amino)phenyl)-1-propenyl)-m-tolyl)-N-ethylglycinate CAS No. 66172-62-1

2,2,2-Trifluoroethyl N-(4-(2-cyano-3-oxo-3-(4-((propylsulphonyl)amino)phenyl)-1-propenyl)-m-tolyl)-N-ethylglycinate

Cat. No.: B15186149
CAS No.: 66172-62-1
M. Wt: 551.6 g/mol
InChI Key: UBDOGAFJORCNGW-KGENOOAVSA-N
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Description

2,2,2-Trifluoroethyl N-(4-(2-cyano-3-oxo-3-(4-((propylsulphonyl)amino)phenyl)-1-propenyl)-m-tolyl)-N-ethylglycinate is a complex organic compound characterized by the presence of trifluoroethyl, cyano, oxo, propylsulphonyl, and tolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl N-(4-(2-cyano-3-oxo-3-(4-((propylsulphonyl)amino)phenyl)-1-propenyl)-m-tolyl)-N-ethylglycinate typically involves multiple steps:

    Formation of the Trifluoroethyl Group: The trifluoroethyl group can be introduced through nucleophilic substitution reactions using trifluoroethyl halides.

    Introduction of the Cyano Group: The cyano group is often introduced via nucleophilic addition of cyanide ions to appropriate electrophilic centers.

    Formation of the Oxo Group: The oxo group can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

    Attachment of the Propylsulphonyl Group: This group can be introduced through sulfonation reactions using propylsulfonyl chloride.

    Formation of the Tolyl Group: The tolyl group is typically introduced through Friedel-Crafts alkylation reactions.

    Final Coupling: The final coupling of these functional groups is achieved through condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxo and tolyl groups, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can target the cyano and oxo groups, converting them into amines or alcohols, respectively.

    Substitution: The trifluoroethyl and propylsulphonyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Cyanide ions, amines, alcohols.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoroethyl N-(4-(2-cyano-3-oxo-3-(4-((propylsulphonyl)amino)phenyl)-1-propenyl)-m-tolyl)-N-ethylglycinate has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its functional groups can be utilized in the synthesis of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein-ligand interactions.

    Industrial Applications: It can be used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl N-(4-(2-cyano-3-oxo-3-(4-((propylsulphonyl)amino)phenyl)-1-propenyl)-m-tolyl)-N-ethylglycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, while the cyano and oxo groups can participate in hydrogen bonding and other interactions. The propylsulphonyl group can modulate the compound’s solubility and stability, influencing its overall activity.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethyl N-(2-cyanophenyl)carbamate: This compound shares the trifluoroethyl and cyano groups but lacks the oxo and propylsulphonyl groups.

    2,2,2-Trifluoroethyl 2,2,2-trifluoroethanimidate: This compound also contains the trifluoroethyl group but differs significantly in its overall structure and functional groups.

Uniqueness

2,2,2-Trifluoroethyl N-(4-(2-cyano-3-oxo-3-(4-((propylsulphonyl)amino)phenyl)-1-propenyl)-m-tolyl)-N-ethylglycinate is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

66172-62-1

Molecular Formula

C26H28F3N3O5S

Molecular Weight

551.6 g/mol

IUPAC Name

2,2,2-trifluoroethyl 2-[4-[(E)-2-cyano-3-oxo-3-[4-(propylsulfonylamino)phenyl]prop-1-enyl]-N-ethyl-3-methylanilino]acetate

InChI

InChI=1S/C26H28F3N3O5S/c1-4-12-38(35,36)31-22-9-6-19(7-10-22)25(34)21(15-30)14-20-8-11-23(13-18(20)3)32(5-2)16-24(33)37-17-26(27,28)29/h6-11,13-14,31H,4-5,12,16-17H2,1-3H3/b21-14+

InChI Key

UBDOGAFJORCNGW-KGENOOAVSA-N

Isomeric SMILES

CCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)/C(=C/C2=C(C=C(C=C2)N(CC)CC(=O)OCC(F)(F)F)C)/C#N

Canonical SMILES

CCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)C(=CC2=C(C=C(C=C2)N(CC)CC(=O)OCC(F)(F)F)C)C#N

Origin of Product

United States

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